molecular formula C16H9Cl2NO B2418077 8-Chloro-2-phenylquinoline-4-carbonyl chloride CAS No. 500775-82-6

8-Chloro-2-phenylquinoline-4-carbonyl chloride

Cat. No. B2418077
CAS RN: 500775-82-6
M. Wt: 302.15
InChI Key: QVXMKYLRSHATRW-UHFFFAOYSA-N
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Description

8-Chloro-2-phenylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family. It has a molecular formula of C16H9Cl2NO and a molecular weight of 302.16 .


Molecular Structure Analysis

The molecular structure of 8-Chloro-2-phenylquinoline-4-carbonyl chloride consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted at the 2-position with a phenyl group and at the 8-position with a chlorine atom .

Scientific Research Applications

Ethylene Polymerization

A study highlighted the synthesis of 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides, which exhibited high catalytic activities toward both ethylene polymerization and copolymerization of ethylene with α-olefins (Sun et al., 2010).

Ligand-Palladium Complexes

Research on 8-methylquinoline and benzo[h]quinoline complexes of palladium(II) compared to related ligands emphasized their use in the formation of stable complexes if strongly bridging chloride ligands are replaced by nitrate or perchlorate (Deeming et al., 1978).

Synthesis of Pyridine Derivatives

A study on the synthesis of pyridine and fused pyridine derivatives discussed the conversion of chlorinated compounds like 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitile into various derivatives, highlighting the reactivity and versatility of these compounds (Al-Issa, 2012).

Solvolysis in Organometallic Chemistry

Research into the lithium chloride-induced solvolysis of chloro(ligand-C,N)triphenylphosphinepalladium(II) complexes in acetic acid solvent demonstrated the use of such reactions in the field of organometallic chemistry (Ryabov, 1984).

Synthesis of Quinolines

The synthesis of 4-aryl-8-hydroxyquinolines using a Suzuki–Miyaura cross-coupling approach discussed the use of chlorinated quinolines for the synthesis of high-yield quinoline derivatives (Heiskanen & Hormi, 2009).

properties

IUPAC Name

8-chloro-2-phenylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-13-8-4-7-11-12(16(18)20)9-14(19-15(11)13)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXMKYLRSHATRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-phenylquinoline-4-carbonyl chloride

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